molecular formula C12H14BrNO2 B137107 ((4-Bromo-3-methylphenyl)carbonyl)morpholine CAS No. 149105-06-6

((4-Bromo-3-methylphenyl)carbonyl)morpholine

Cat. No.: B137107
CAS No.: 149105-06-6
M. Wt: 284.15 g/mol
InChI Key: SGINYRFXUUMFLE-UHFFFAOYSA-N
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Description

((4-Bromo-3-methylphenyl)carbonyl)morpholine is an organic compound with the molecular formula C12H14BrNO2 It is characterized by the presence of a bromine atom, a methyl group, and a morpholino group attached to a phenyl ring

Scientific Research Applications

((4-Bromo-3-methylphenyl)carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Bromo-3-methylphenyl)carbonyl)morpholine typically involves the reaction of 4-bromo-3-methylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

((4-Bromo-3-methylphenyl)carbonyl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide being common choices.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like (4-amino-3-methylphenyl)(morpholino)methanone.

    Oxidation Reactions: Oxidized products may include carboxylic acids or ketones.

    Reduction Reactions: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis typically yields the corresponding carboxylic acid and morpholine.

Mechanism of Action

The mechanism of action of ((4-Bromo-3-methylphenyl)carbonyl)morpholine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-methylphenyl)(4-morpholinyl)methanone
  • (4-Bromo-3-methylphenyl)carbonylmorpholine
  • (4-Bromo-3-methylphenyl)-morpholin-4-ylmethanone

Uniqueness

((4-Bromo-3-methylphenyl)carbonyl)morpholine is unique due to its specific substitution pattern on the phenyl ring and the presence of the morpholino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(4-bromo-3-methylphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGINYRFXUUMFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-bromo-3-methylbenzoic acid (5.00 g) in dry THF (60 ml) was added dropwise at -5° to +5° to 1,1'-carbonylbis[1H-imidazole](4.90 g) and stirred under nitrogen over 10 min. Stirring was continued at +23° for 4 h, and morpholine (6.1 ml) added dropwise over 1 min. After 16 h the solution was evaporated, treated with aqueous 2M hydrochloric acid (80 ml), and extracted with ethyl acetate (4×75 ml). The combined, dried organic extracts were washed with aqueous saturated sodium bicarbonate (100 ml), dried and evaporated. A solution of the residual oil in dichloromethane (60 ml) was adsorbed onto silica gel (Merck 7734) and the mixture applied as a plug to a flash column of silica gel (Merck 9385). Gradient elution with ethyl acetate:hexane (3:7→6:4) afforded the title compound as a cream solid (5.75 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two

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